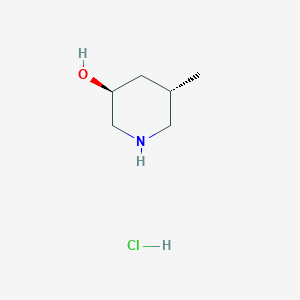![molecular formula C12H11NO4 B8548325 methyl 1-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxylate](/img/structure/B8548325.png)
methyl 1-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 1-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxylate is a complex organic compound with a unique structure that combines a benzooxazole ring with a cyclopropane carboxylic acid ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a suitable cyclopropane carboxylic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the environmental impact of the production process.
化学反応の分析
Types of Reactions
methyl 1-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
methyl 1-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of methyl 1-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The benzooxazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropane carboxylic acid ester moiety can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design.
類似化合物との比較
Similar Compounds
2-Oxo-2,3-dihydrobenzooxazole-5-boronic acid: Similar in structure but contains a boronic acid group instead of a cyclopropane carboxylic acid ester.
Cyclopropanecarboxylic acid, 3-((dihydro-2-oxo-3(2H)-thienylidine)methyl)-2,2-dimethyl-, (5-(phenylmethyl)-3-furanyl)methyl ester: Another compound with a cyclopropane carboxylic acid ester but different heterocyclic components.
Uniqueness
methyl 1-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxylate is unique due to its combination of a benzooxazole ring and a cyclopropane carboxylic acid ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
特性
分子式 |
C12H11NO4 |
|---|---|
分子量 |
233.22 g/mol |
IUPAC名 |
methyl 1-(2-oxo-3H-1,3-benzoxazol-5-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-16-10(14)12(4-5-12)7-2-3-9-8(6-7)13-11(15)17-9/h2-3,6H,4-5H2,1H3,(H,13,15) |
InChIキー |
BSOZAUAXZFOQAY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CC1)C2=CC3=C(C=C2)OC(=O)N3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 4-amino-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8548317.png)



![Tert-butyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B8548350.png)
![2-Butanone, 1-chloro-3-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3R)-](/img/structure/B8548352.png)
![cis-3-[2,6-Dimethylpiperidinyl]propylamine](/img/structure/B8548359.png)
